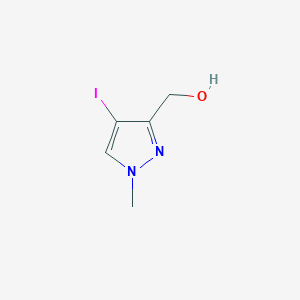

(4-iodo-1-methyl-1H-pyrazol-3-yl)methanol

Vue d'ensemble

Description

(4-Iodo-1-méthyl-1H-pyrazol-3-yl)méthanol est un composé organique de formule moléculaire C5H7IN2O. C'est un dérivé du pyrazole, un composé hétérocyclique à cinq chaînons contenant deux atomes d'azote.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (4-iodo-1-méthyl-1H-pyrazol-3-yl)méthanol implique généralement l'iodation d'un précurseur de pyrazole. Une méthode courante est la réaction du 1-méthyl-1H-pyrazole-3-carbaldéhyde avec de l'iode en présence d'un agent oxydant approprié. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou l'acétonitrile, sous reflux. Le produit résultant est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du (4-iodo-1-méthyl-1H-pyrazol-3-yl)méthanol ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions

(4-Iodo-1-méthyl-1H-pyrazol-3-yl)méthanol peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.

Réactions d'oxydation : Le groupe hydroxyle peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.

Réactions de réduction : Le composé peut être réduit pour former l'alcool ou les dérivés d'amine correspondants.

Réactifs et conditions courants

Substitution : Des réactifs tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés pour les réactions de substitution nucléophile.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Principaux produits formés

Substitution : Les produits comprennent les pyrazoles azido, cyano ou autres substitués.

Oxydation : Les produits comprennent le pyrazole-3-carbaldéhyde ou l'acide pyrazole-3-carboxylique.

Réduction : Les produits comprennent le pyrazole-3-méthanol ou des dérivés de pyrazole-3-amine.

Applications de la recherche scientifique

Chimie

(4-Iodo-1-méthyl-1H-pyrazol-3-yl)méthanol est utilisé comme élément constitutif de la synthèse organique. Il sert de précurseur pour la synthèse de composés hétérocycliques plus complexes, qui sont précieux en chimie médicinale et en science des matériaux .

Biologie

En recherche biologique, ce composé est utilisé pour étudier les relations structure-activité des dérivés du pyrazole. Il permet de comprendre les interactions des composés à base de pyrazole avec des cibles biologiques, telles que les enzymes et les récepteurs .

Médecine

Le composé a des applications potentielles dans la découverte et le développement de médicaments. Les dérivés du pyrazole sont connus pour leurs activités pharmacologiques, notamment les propriétés anti-inflammatoires, analgésiques et antimicrobiennes. (4-Iodo-1-méthyl-1H-pyrazol-3-yl)méthanol pourrait être exploré pour des utilisations thérapeutiques similaires .

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la synthèse d'agrochimiques, de colorants et d'autres produits chimiques de spécialité. Ses propriétés chimiques uniques en font un intermédiaire précieux dans divers processus de fabrication .

Mécanisme d'action

Le mécanisme d'action du (4-iodo-1-méthyl-1H-pyrazol-3-yl)méthanol n'est pas bien documenté. Comme d'autres dérivés du pyrazole, il est susceptible d'interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par le biais de liaisons hydrogène, d'interactions hydrophobes et de forces de Van der Waals. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques .

Applications De Recherche Scientifique

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanol: Applications and Research Insights

Introduction

The compound This compound is a derivative of pyrazole, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an iodine atom at the 4-position and a hydroxymethyl group at the 3-position of the pyrazole ring, contributes to its reactivity and therapeutic potential. This article explores the scientific applications of this compound, focusing on its role in drug development, agricultural chemistry, and synthetic methodologies.

Pharmaceutical Industry

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. Preliminary studies suggest that this compound may interact with biological targets involved in cancer progression, potentially leading to the development of new cancer therapies. The structural features of this compound enhance its ability to act as a lead compound in drug discovery programs aimed at treating various cancers .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar pyrazole derivatives have shown promise in modulating inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models .

Agricultural Chemistry

Fungicidal Activity

Recent studies have highlighted the fungicidal activity of pyrazole derivatives. The incorporation of iodine into the pyrazole structure may enhance its efficacy against fungal pathogens, presenting opportunities for developing novel fungicides . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly affect biological activity, suggesting a pathway for optimizing agricultural applications.

Synthetic Methodologies

Catalytic Reactions

The compound has been utilized in various synthetic methodologies, particularly in CuI-catalyzed coupling reactions with alcohols. This approach allows for efficient C–O bond formation, facilitating the synthesis of complex organic molecules . Such methodologies are crucial for streamlining the production of pharmaceutical intermediates and agrochemicals.

Biological Interaction Studies

Understanding the interaction mechanisms of this compound with biological targets is essential for elucidating its therapeutic potential. Studies have indicated that similar compounds can interact with enzymes and receptors relevant to cancer and inflammation, warranting further investigation into the specific pathways influenced by this compound .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-1-methylpyrazole | Bromine instead of iodine | Anticancer properties |

| 1-Methylpyrazole | No halogen substituent | General pyrazole activity |

| 3-Amino-4-bromo-pyrazole | Amino group at position 3 | Antimicrobial effects |

| 4-(Trifluoromethyl)-1-methylpyrazole | Trifluoromethyl substituent | Potential anti-inflammatory |

The unique combination of iodine substitution and hydroxymethyl functionality in this compound may enhance its reactivity and biological activity compared to other pyrazole derivatives. This structural uniqueness positions it as a versatile scaffold for further medicinal chemistry exploration.

Mécanisme D'action

The mechanism of action of (4-iodo-1-methyl-1H-pyrazol-3-yl)methanol is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Iodopyrazole

- 1-Méthyl-3-iodopyrazole

- 3-Iodo-1-méthylpyrazole

Unicité

(4-Iodo-1-méthyl-1H-pyrazol-3-yl)méthanol est unique en raison de la présence à la fois d'un atome d'iode et d'un groupe hydroxyle sur le cycle pyrazole. Cette combinaison de groupes fonctionnels confère une réactivité chimique distincte et une activité biologique potentielle par rapport aux autres dérivés du pyrazole .

Activité Biologique

(4-iodo-1-methyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative notable for its unique structural features, including an iodine atom at the 4-position and a hydroxymethyl group at the 3-position of the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its reactivity and ability to interact with various biological targets.

The molecular formula of this compound is C4H5IN2O, with a molecular weight of approximately 208.02 g/mol. It typically appears as off-white semi-transparent crystals and is soluble in methanol. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in chemical syntheses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Similar pyrazole derivatives have shown activity against various cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar structures are known to inhibit pathways involved in inflammation.

- Antimicrobial Activity : Pyrazole derivatives often exhibit antimicrobial properties against a range of pathogens.

Interaction Studies

Preliminary studies suggest that this compound interacts with biological macromolecules, including enzymes and receptors. These interactions are crucial for understanding its mechanisms of action and therapeutic potential. The compound's structural features may influence its binding affinity and specificity towards various targets.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-1-methylpyrazole | Bromine instead of iodine | Anticancer properties |

| 1-Methylpyrazole | No halogen substituent | General pyrazole activity |

| 3-Amino-4-bromo-pyrazole | Amino group at position 3 | Antimicrobial effects |

| 4-(Trifluoromethyl)-1-methylpyrazole | Trifluoromethyl substituent | Potential anti-inflammatory |

The unique combination of iodine substitution and hydroxymethyl functionality in this compound may enhance its reactivity and biological activity compared to other pyrazole derivatives.

Case Studies and Research Findings

Recent studies have demonstrated the potential of this compound in various applications:

- Cancer Cell Line Studies : In vitro experiments have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Inflammation Models : Animal models have indicated that compounds similar to this compound can reduce markers of inflammation, providing a basis for further exploration in anti-inflammatory therapies.

- Antimicrobial Testing : Laboratory tests have revealed that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections.

Propriétés

IUPAC Name |

(4-iodo-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFCKTKGFDFPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.